

The Pharmacokinetics and Bioavailability of YM-341619: A Technical Overview

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Compound of Interest

Compound Name: YM-341619

Cat. No.: B1245259

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile and bioavailability of **YM-341619**, a potent and orally bioavailable inhibitor of the signal transducer and activator of transcription 6 (STAT-6). **YM-341619** has been investigated for its potential therapeutic application in allergic diseases, such as asthma, due to its targeted inhibition of the Th2 immune response.^[1] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.

Core Pharmacokinetic Parameters

The pharmacokinetic properties of **YM-341619** have been evaluated in several preclinical species. A summary of the key parameters following a single intravenous administration is presented below.

Table 1: Intravenous Pharmacokinetic Parameters of **YM-341619**^[1]

Parameter	Mouse (1 mg/kg)	Dog (0.5 mg/kg)	Monkey (1 mg/kg)
AUC(0-24) (ng·h/mL)	462	146	517
Cmax (ng/mL)	80	29	16
Tmax (h)	0.5	1.2	1.7
t1/2 (h)	1.0	0.7	0.7
Vd (mL/kg)	3177	3334	1975

Table 2: Oral Bioavailability of **YM-341619**[\[1\]](#)

Species	Bioavailability (%)
Mouse	15
Dog	29
Monkey	8

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of **YM-341619**.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and oral bioavailability of **YM-341619** in mice, dogs, and monkeys.

Methodology:

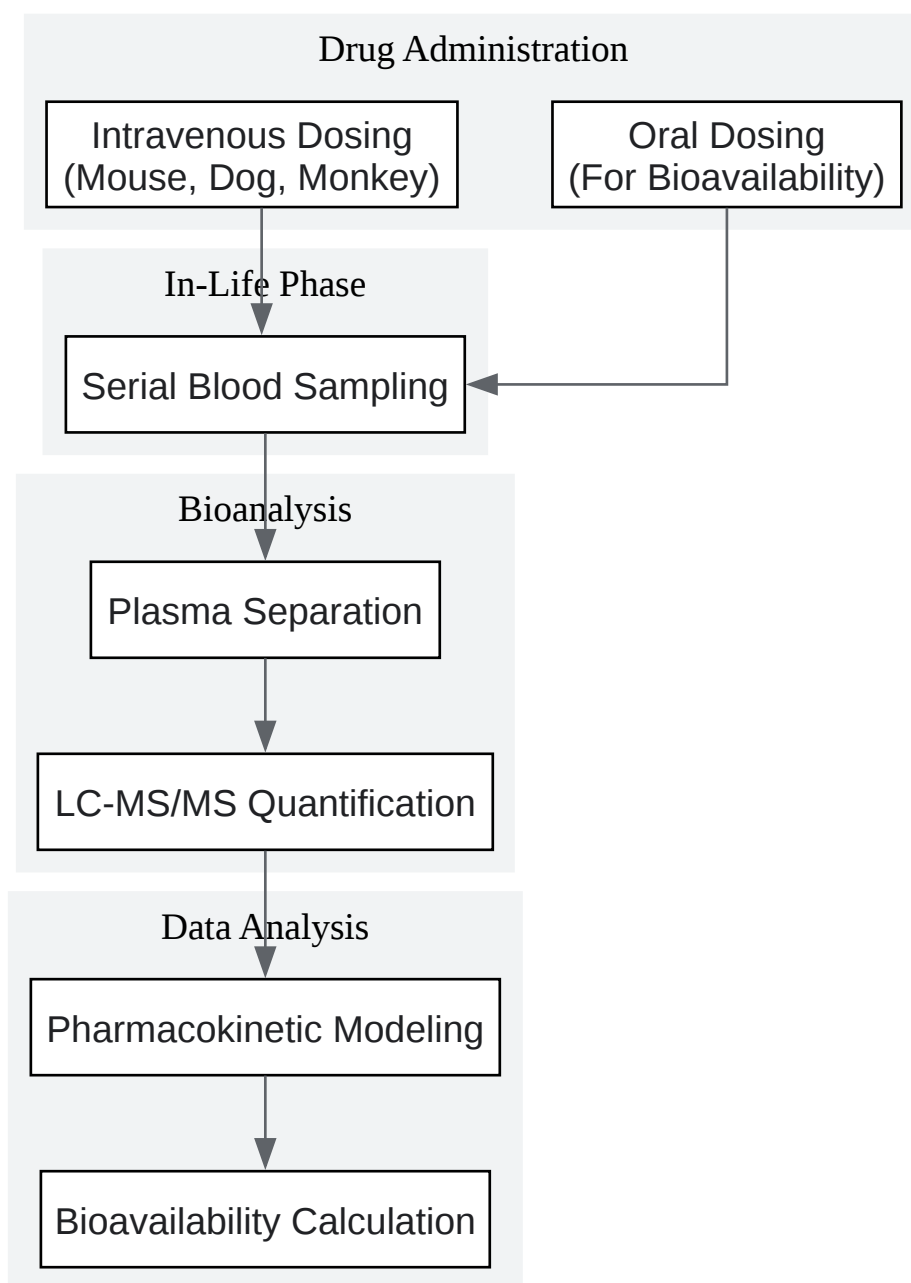
- Animal Models: The studies utilized mice, dogs, and monkeys. Specific strains, ages, and sexes of the animals were not detailed in the available literature.
- Drug Administration:

- Intravenous (IV): **YM-341619** was administered as a single intravenous dose of 1 mg/kg to mice and monkeys, and 0.5 mg/kg to dogs.^[1] The formulation of the intravenous solution was not specified.
- Oral (PO): For bioavailability assessment, an oral formulation of **YM-341619** was administered. The exact oral dosage and formulation were not specified in the available abstract.
- Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of the compound. The specific time points for collection were not detailed.
- Analytical Method: While not explicitly stated for **YM-341619**, the quantification of small molecule inhibitors in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This would involve protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
- Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (C_{max}), Time to Maximum Concentration (T_{max}), half-life (t_{1/2}), and Volume of Distribution (V_d). Bioavailability was calculated by comparing the AUC following oral administration to the AUC following intravenous administration.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for the preclinical pharmacokinetic evaluation of **YM-341619**.

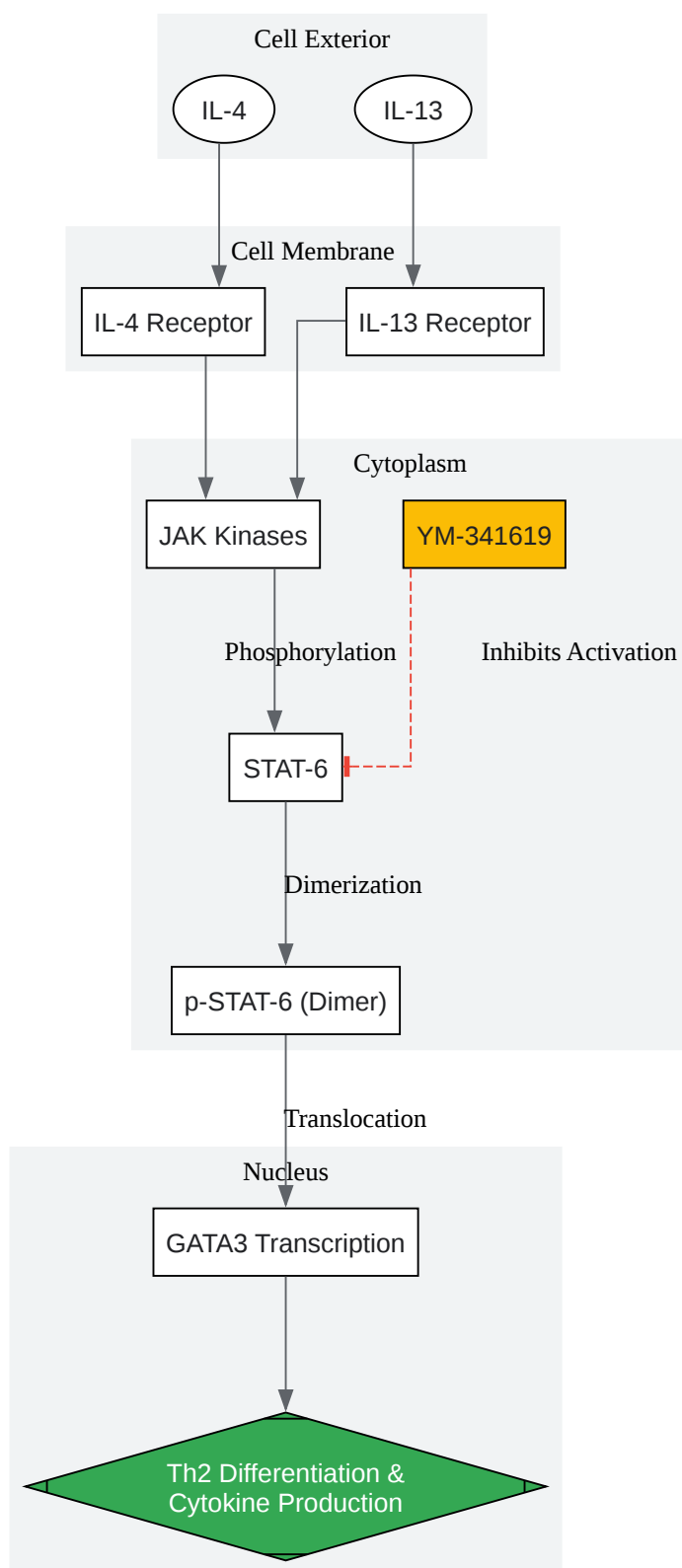


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Caption: Preclinical Pharmacokinetic Workflow for **YM-341619**.

YM-341619 Mechanism of Action: STAT-6 Signaling Pathway

YM-341619 functions by inhibiting the STAT-6 signaling pathway, which is crucial for the differentiation of T-helper 2 (Th2) cells, key mediators of the allergic inflammatory response. The diagram below outlines this pathway.



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Caption: **YM-341619** Inhibition of the STAT-6 Signaling Pathway.

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References

- 1. | BioWorld [bioworld.com]
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